![molecular formula C21H19N5O8S B10829161 4-{2-[3-(4-nitrophenyl)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene]hydrazin-1-yl}benzene-1-sulfonicaciddihydrate](/img/structure/B10829161.png)
4-{2-[3-(4-nitrophenyl)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene]hydrazin-1-yl}benzene-1-sulfonicaciddihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PTP inhibitor V Dihydrate is a chemical compound known for its ability to inhibit protein tyrosine phosphatases (PTPs). Protein tyrosine phosphatases are enzymes that remove phosphate groups from phosphorylated tyrosine residues on proteins, which is a crucial process in cellular signaling. By inhibiting these enzymes, PTP inhibitor V Dihydrate can modulate various signaling pathways, making it a valuable tool in scientific research and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PTP inhibitor V Dihydrate involves several steps, including the introduction of specific functional groups and the formation of key chemical bonds. One common synthetic route involves the use of phosphotyrosine mimetics, which are designed to mimic the structure of phosphorylated tyrosine residues. The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to facilitate the desired chemical transformations .
Industrial Production Methods: Industrial production of PTP inhibitor V Dihydrate requires scaling up the laboratory synthesis methods to produce larger quantities of the compound. This often involves optimizing reaction conditions to improve yield and purity, as well as implementing efficient purification techniques. The use of high-throughput screening and automated synthesis platforms can also enhance the production process .
Chemical Reactions Analysis
Types of Reactions: PTP inhibitor V Dihydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its inhibitory activity against protein tyrosine phosphatases .
Common Reagents and Conditions: Common reagents used in the reactions involving PTP inhibitor V Dihydrate include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve specific pH levels, temperatures, and solvents to ensure optimal reactivity and selectivity .
Major Products Formed: The major products formed from the reactions of PTP inhibitor V Dihydrate depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound .
Scientific Research Applications
PTP inhibitor V Dihydrate has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study protein phosphorylation and dephosphorylation processes. In biology, it helps researchers understand cellular signaling pathways and the role of protein tyrosine phosphatases in various physiological processes. In medicine, PTP inhibitor V Dihydrate is being investigated for its potential therapeutic applications in treating diseases such as diabetes and cancer. In industry, it is used in the development of new drugs and therapeutic agents .
Mechanism of Action
The mechanism of action of PTP inhibitor V Dihydrate involves its binding to the active site of protein tyrosine phosphatases, thereby preventing the dephosphorylation of phosphorylated tyrosine residues. This inhibition disrupts the normal signaling pathways regulated by these enzymes, leading to altered cellular responses. The molecular targets of PTP inhibitor V Dihydrate include various protein tyrosine phosphatases, such as SH-PTP2 (Shp-2), which play critical roles in cellular signaling and disease progression .
Comparison with Similar Compounds
PTP inhibitor V Dihydrate is unique in its ability to selectively inhibit specific protein tyrosine phosphatases while exhibiting minimal activity against others. Similar compounds include other phosphotyrosine mimetics and vanadium-based inhibitors, which also target protein tyrosine phosphatases but may have different selectivity profiles and mechanisms of action. Examples of similar compounds include bisperoxo (1,10-phenanthroline)oxidovanadate (V) and bis (maltolato)oxidovanadium (IV), which are known for their broad specificity and reversible inhibition of protein tyrosine phosphatases .
Properties
Molecular Formula |
C21H19N5O8S |
|---|---|
Molecular Weight |
501.5 g/mol |
IUPAC Name |
4-[[5-(4-nitrophenyl)-3-oxo-2-phenyl-1H-pyrazol-4-yl]diazenyl]benzenesulfonic acid;dihydrate |
InChI |
InChI=1S/C21H15N5O6S.2H2O/c27-21-20(23-22-15-8-12-18(13-9-15)33(30,31)32)19(14-6-10-17(11-7-14)26(28)29)24-25(21)16-4-2-1-3-5-16;;/h1-13,24H,(H,30,31,32);2*1H2 |
InChI Key |
BKRWSFRYTNHYOD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=C(N2)C3=CC=C(C=C3)[N+](=O)[O-])N=NC4=CC=C(C=C4)S(=O)(=O)O.O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-[(5-bromo-1H-indazole-3-carbonyl)amino]-3-methylbutanoate](/img/structure/B10829084.png)

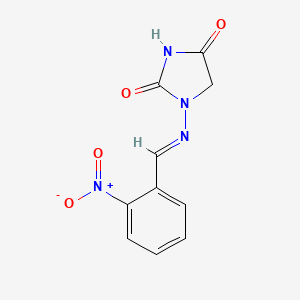

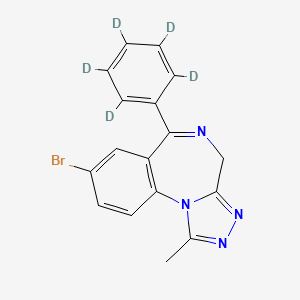
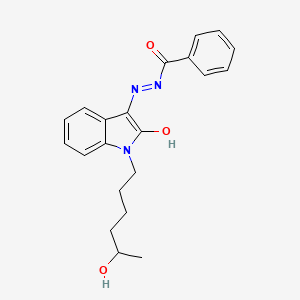
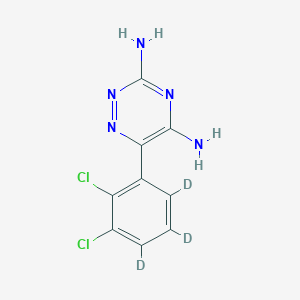
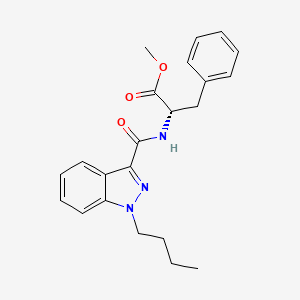
![(2S)-2-(2-benzoylanilino)-3-[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]propanoic acid;hydrate](/img/structure/B10829137.png)
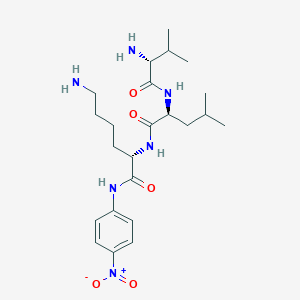
![(1S,2R,3R,4S,5S,6S,8R,10R,13S,16S,17R,18R)-11-ethyl-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,16-triol](/img/structure/B10829157.png)
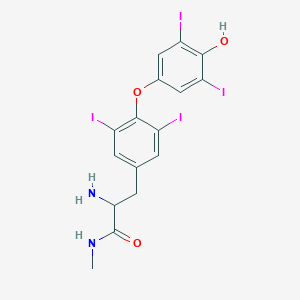
![7,7-Dimethyl-4-propan-2-yl-3-[4-(trifluoromethyl)phenyl]spiro[3,6,8,9-tetrahydrofuro[3,4-c]quinoline-1,4'-oxane]-9-ol](/img/structure/B10829173.png)
![N-[6-(cyclopropylmethoxy)-2,2-dimethyl-2H,3H-furo[2,3-b]pyridin-5-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10829176.png)
